molecular formula C19H15N3OS B2619616 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313252-24-3

4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2619616
CAS No.: 313252-24-3
M. Wt: 333.41
InChI Key: PAWFUCRKIGKJEY-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 3,4-dimethylphenyl-substituted thiazole ring. This places it within a robust and well-investigated class of N-(thiazol-2-yl)-benzamide analogs, which are recognized in scientific literature as a first-in-class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical pentameric ligand-gated ion channel (pLGIC) activated by zinc ions (Zn2+) and protons (H+), and it is implicated in various physiological processes that are still being elucidated . Compounds of this structural class have been demonstrated to act as negative allosteric modulators (NAMs) of ZAC, exerting their inhibitory effect in a state-dependent and largely non-competitive manner, potentially by targeting the transmembrane and/or intracellular domains of the receptor . The specific 4-cyano substitution on the benzamide ring and the 3,4-dimethylphenyl group on the thiazole ring are critical structural determinants that fine-tune the molecule's physicochemical properties, binding affinity, and selectivity, making it a valuable tool for probing ZAC function . The thiazole moiety is a privileged structure in medicinal chemistry, contributing to the molecule's aromaticity and ability to engage in key donor-acceptor interactions, which is a feature of many bioactive compounds and FDA-approved drugs . This product is intended solely for research purposes in chemical biology and neuroscience, specifically for investigating the physiological roles of ZAC, exploring Cys-loop receptor signaling mechanisms, and studying ion channel pharmacology. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-6-16(9-13(12)2)17-11-24-19(21-17)22-18(23)15-7-4-14(10-20)5-8-15/h3-9,11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWFUCRKIGKJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the benzamide moiety, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

The thiazole derivatives, including 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, are known for their diverse pharmacological properties. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that thiazole derivatives can effectively combat various bacterial and fungal pathogens. For instance:

  • In Vitro Studies : Compounds similar to this compound have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. These studies typically utilize methods such as the turbidimetric method to assess microbial growth inhibition .

Anticancer Activity

The anticancer potential of this compound is also notable:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results from assays like the Sulforhodamine B assay indicate promising cytotoxic effects against cancer cells .

Case Studies

Several case studies have highlighted the applications of thiazole derivatives in drug development:

  • Antimicrobial Agents : A study focused on synthesizing various thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the thiazole ring could enhance antimicrobial potency .
  • Cancer Therapeutics : Another investigation into thiazole-based compounds revealed significant activity against multiple cancer cell lines. The study emphasized the importance of structural modifications in improving selectivity and efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and thiazole ring are likely involved in key interactions with these targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structure can be dissected into three regions for comparison:

  • Benzamide substituent: The para-cyano group distinguishes it from analogs with alternative substituents (e.g., sulfonyl, methoxy, or unmodified benzamide).
  • Thiazole ring : The 1,3-thiazole scaffold is conserved across analogs but varies in substitution patterns.
  • Aryl substituent on thiazole : The 3,4-dimethylphenyl group is critical for target binding and activity modulation.
Table 1: Structural Comparison of Key Analogs
Compound Name Benzamide Substituent Thiazole Substituent Biological Activity/Application Reference
4-Cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 4-CN 3,4-dimethylphenyl Under investigation (structural focus) N/A
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-methylphenyl Plant growth modulation (129.23% effect)
4-[Bis(fluoranyl)methylsulfonyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 4-SO₂CF₂ 3,4-dimethylphenyl Not reported (structural analog)
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide Unsubstituted 2,4-dimethylphenyl Hec1/Nek2 mitotic pathway inhibition

Physicochemical and Pharmacokinetic Properties

  • Cyano group: The electron-withdrawing cyano substituent enhances polarity and may improve solubility compared to hydrophobic groups like methyl or methoxy. However, it reduces logP relative to sulfonyl derivatives (e.g., the bis(fluoranyl)methylsulfonyl analog in ).
Table 2: Calculated Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) logP (Predicted) Topological Polar Surface Area (Ų)
This compound 363.44 3.8 90.2
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 401.47 4.5 76.3
4-[Bis(fluoranyl)methylsulfonyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 474.51 4.1 118.5

Biological Activity

4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. Its unique structure, characterized by the presence of a cyano group and a thiazole ring, contributes to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3OSC_{19}H_{15}N_{3}OS. The compound features:

  • Thiazole ring : Known for its pharmacological properties.
  • Cyano group : Enhances reactivity and biological activity.
  • Dimethylphenyl substitution : Influences lipophilicity and biological interactions.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC19H15N3OSC_{19}H_{15}N_{3}OS
Thiazole RingContributes to biological activity
Cyano GroupEnhances reactivity
Dimethylphenyl MoietyAffects lipophilicity and target interactions

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results in inhibiting cell proliferation in various cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on cancer cell lines (e.g., HT29 and Jurkat), the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests a strong potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction : Binding to certain receptors can modulate signaling pathways critical for tumor growth.

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
MechanismEnzyme inhibition and receptor interaction

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Reaction of 3,4-dimethylphenylamine with carbon disulfide.
  • Introduction of Cyano Group : Nucleophilic substitution using sodium cyanide.
  • Benzamide Formation : Coupling with benzoyl chloride under basic conditions.

Table 3: Synthesis Steps

StepDescription
Thiazole Ring FormationReaction with carbon disulfide
Cyano Group IntroductionNucleophilic substitution with sodium cyanide
Benzamide FormationCoupling with benzoyl chloride

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